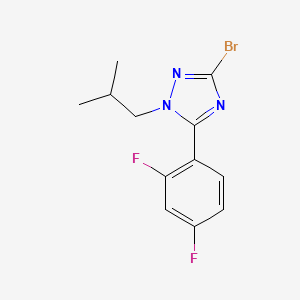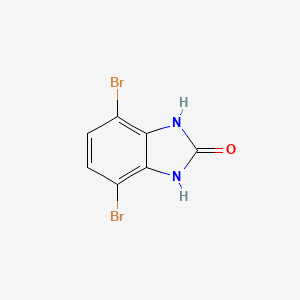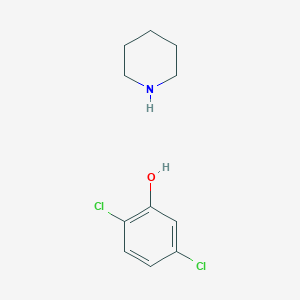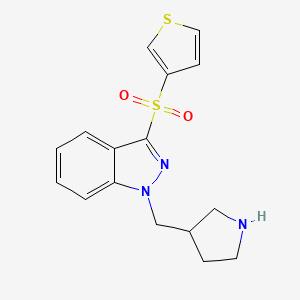![molecular formula C14H16O4 B12521063 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one CAS No. 653585-86-5](/img/structure/B12521063.png)
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone core substituted with a 2,4-dimethoxyphenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopent-2-en-1-one under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-[(2,4-Dimethoxyphenyl)(carboxy)methyl]cyclopent-2-en-1-one.
Reduction: 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-ol.
Substitution: 2-[(2,4-Dihydroxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one.
Aplicaciones Científicas De Investigación
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The compound’s ability to undergo redox reactions may also contribute to its biological effects, such as scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,4-Dihydroxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one: Similar structure but with hydroxyl groups instead of methoxy groups, which may alter its reactivity and biological activity.
2-[(2,4-Dimethoxyphenyl)(methyl)methyl]cyclopent-2-en-1-one: Lacks the hydroxymethyl group, which may affect its chemical properties and applications.
Uniqueness
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one is unique due to the presence of both methoxy and hydroxymethyl groups, which provide a combination of electronic and steric effects that can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
653585-86-5 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-[(2,4-dimethoxyphenyl)-hydroxymethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O4/c1-17-9-6-7-11(13(8-9)18-2)14(16)10-4-3-5-12(10)15/h4,6-8,14,16H,3,5H2,1-2H3 |
Clave InChI |
SOXAMYJRYMZYEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(C2=CCCC2=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)

![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)


![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)

